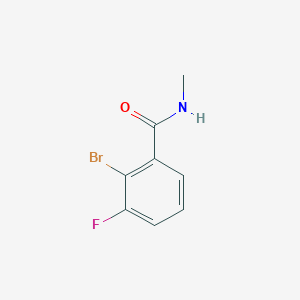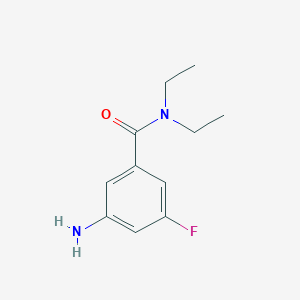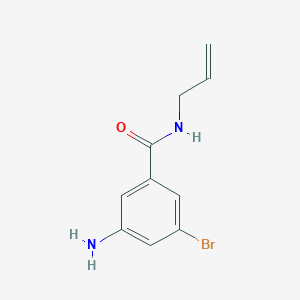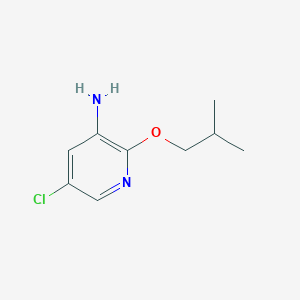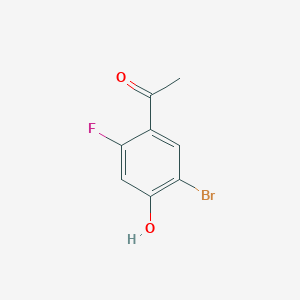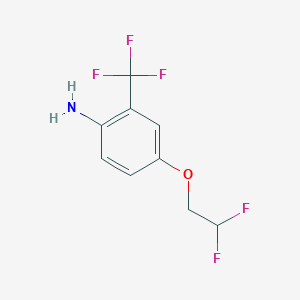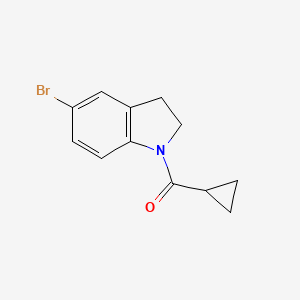
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
“5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 785785-26-4 . Its IUPAC name is 5-bromo-1-(cyclopropylcarbonyl)indoline .
Synthesis Analysis
The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been described in the literature . The process involves alkylation reactions under phase transfer catalysis (PTC) conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.14 . It should be stored at temperatures between 28°C .Applications De Recherche Scientifique
1. Synthesis of Heterocycles A study by Alekseyev, Amirova, and Terenin (2015) described a synthesis method for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the utility of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
2. Antimicrobial Activity Mageed, El- Ezabi, and Khaled (2021) explored the antimicrobial properties of derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting its potential in developing novel drugs with significant antimicrobial effects (Mageed, El- Ezabi, & Khaled, 2021).
3. Radical Cyclizations Fahey et al. (2013) utilized bromocyclopropyl)alkyl)-1H-indole-3-carbaldehydes for radical intramolecular aromatic substitutions, indicating the role of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in cyclopropyl radical cyclizations (Fahey, Coyle, McArdle, & Aldabbagh, 2013).
4. Crystal Structure Studies Ali, Halim, and Ng (2005) analyzed the crystal structure of a molecule derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the understanding of molecular interactions and structure determination (Ali, Halim, & Ng, 2005).
5. Diels-Alder Reactions Vice et al. (1989) studied the generation and reactivity of N-acylindole-2,3-quinodimethanes from 2,3-bis(bromomethyl)indoles, demonstrating their use in various cycloadditions including Diels-Alder reactions (Vice, Carvalho, Taylor, & Dmitrienko, 1989).
6. Base-Promoted Cyclization Grandjean, Pale, and Chuche (1992) explored the base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, showcasing the role of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in such chemical transformations (Grandjean, Pale, & Chuche, 1992).
7. Intermolecular Interactions and Structure Analysis Barakat et al. (2017) investigated the intermolecular interactions and crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the field of molecular structure analysis (Barakat et al., 2017).
8. Novel Heterocyclic Compounds Synthesis Attaby, Ramla, and Gouda (2007) demonstrated the synthesis of novel heterocyclic compounds using derivatives of 5-bromo-1H-indole-3-carbaldehyde, underlining the compound's versatility in heterocyclic chemistry (Attaby, Ramla, & Gouda, 2007).
9. Synthetic Approach to Mitomycins Kametani, Takahashi, Ihara, and Fukumoto (1978) utilized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles in a synthesis approach towards mitomycins, demonstrating the compound's potential in complex organic syntheses (Kametani, Takahashi, Ihara, & Fukumoto, 1978).
10. Exploration of Molecular Properties El-Hiti et al. (2018) investigated the molecular properties of 5-bromo-1-(4-bromophenyl)isatin, providing insight into the structural and interaction characteristics of derivatives of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole (El-Hiti et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
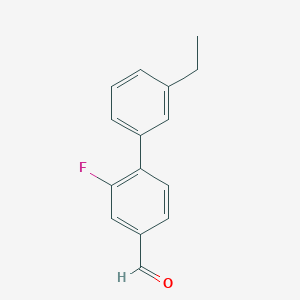
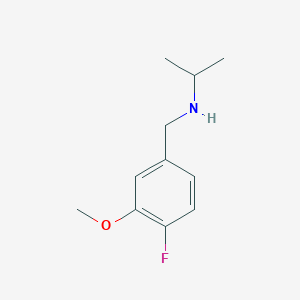


![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
